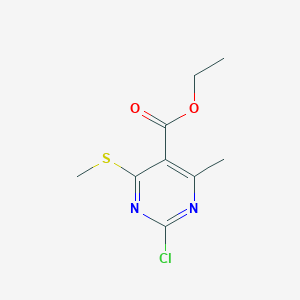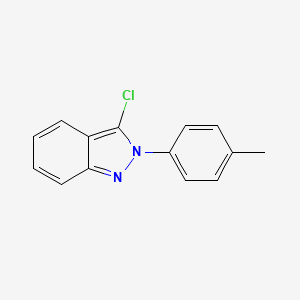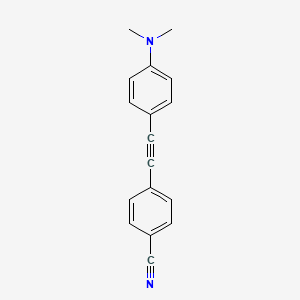
2-(Difluoromethoxy)-6-(difluoromethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)-6-(difluoromethyl)naphthalene is a fluorinated aromatic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of difluoromethoxy and difluoromethyl groups in the naphthalene structure imparts distinct reactivity and stability, making it a valuable compound for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of naphthalene derivatives using difluoromethylating reagents such as difluoromethyl phenoxathiinium tetrafluoroborate . The reaction conditions often involve the use of radical initiators and specific solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of 2-(Difluoromethoxy)-6-(difluoromethyl)naphthalene may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethoxy)-6-(difluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced naphthalene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethoxy)-6-(difluoromethyl)naphthalene has several scientific research applications:
Biology: The compound’s unique properties make it a candidate for studying biological interactions and developing fluorinated biomolecules.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing, with a focus on its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethoxy)-6-(difluoromethyl)naphthalene involves its interaction with molecular targets through its difluoromethoxy and difluoromethyl groups. These groups can participate in hydrogen bonding, dipole interactions, and other non-covalent interactions, influencing the compound’s reactivity and stability. The pathways involved often include radical intermediates and catalytic processes that facilitate the formation of desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Difluoromethoxy)naphthalene
- 6-(Difluoromethyl)naphthalene
- Difluoromethyl phenoxathiinium tetrafluoroborate
Uniqueness
2-(Difluoromethoxy)-6-(difluoromethyl)naphthalene is unique due to the simultaneous presence of both difluoromethoxy and difluoromethyl groups on the naphthalene ring. This dual substitution imparts distinct chemical properties, such as enhanced stability and reactivity, compared to compounds with only one of these groups. The combination of these groups also allows for more versatile applications in various fields .
Eigenschaften
Molekularformel |
C12H8F4O |
|---|---|
Molekulargewicht |
244.18 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-6-(difluoromethyl)naphthalene |
InChI |
InChI=1S/C12H8F4O/c13-11(14)9-2-1-8-6-10(17-12(15)16)4-3-7(8)5-9/h1-6,11-12H |
InChI-Schlüssel |
QNJYQUCHHJLUHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)OC(F)F)C=C1C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid](/img/structure/B11866709.png)
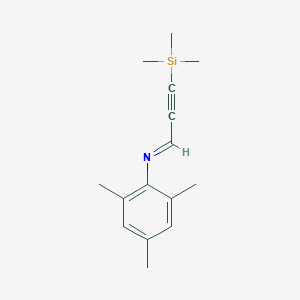
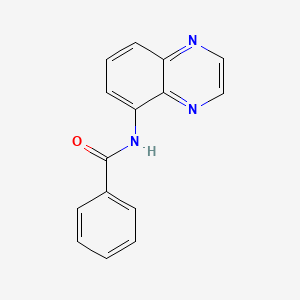
![4-Amino-N-(cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11866728.png)
![tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B11866736.png)

